molecular formula C13H12N4O3S B2863271 (6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl) 4-methylbenzenesulfonate CAS No. 478046-23-0

(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl) 4-methylbenzenesulfonate

Cat. No. B2863271
CAS RN: 478046-23-0
M. Wt: 304.32
InChI Key: YERFJZURBJKVNT-UHFFFAOYSA-N
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Description

(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl) 4-methylbenzenesulfonate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments. In

Scientific Research Applications

Organic Synthesis

This compound is utilized in the synthesis of heterocyclic compounds , which are crucial in medicinal and pharmaceutical chemistry. The presence of the triazolopyridazine moiety makes it a valuable intermediate in creating compounds with significant biological activities .

Medicinal Chemistry

In medicinal chemistry, derivatives of this compound exhibit a range of activities, including acting as RORγt inverse agonists , PHD-1 , JAK1 , and JAK2 inhibitors . These properties make them potential candidates for treating diseases like cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .

Pharmacology

The triazole core of the compound is found in many drugs with diverse biological activities. It’s a central structural component in drugs with antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular properties .

Antitumor Activity

Specific derivatives of this compound have shown promising antitumor activities . For instance, certain analogs demonstrated better antitumor activities against the A549 cell line than the positive agent cisplatin, which is a widely used chemotherapy drug .

Material Sciences

The compound has applications in material sciences due to its structural properties. It can be used to design next-generation fused ring energetic materials for different applications, altering the kind or site of the substituent group(s) .

Biological Activity Modeling

In biological activity modeling, the compound is used to study the diversity of biological applications. Derivatives of this compound, such as Lamotrigine (anti-epileptic), Tirapazamine (anti-tumor), and others, have shown antimicrobial, anti-viral, antimycobacterial, anxiolytic, and antidepressant activities .

Microwave-Mediated Synthesis

The compound is involved in microwave-mediated, catalyst-free synthesis methods. This eco-friendly approach for synthesizing triazolopyridines demonstrates broad substrate scope and good functional group tolerance, yielding products in good-to-excellent yields .

Antimicrobial Research

In antimicrobial research, the triazole moiety is essential due to its ability to bind with a variety of enzymes and receptors in the biological system. This makes it a key component in the development of new classes of antibacterial agents to fight multidrug-resistant pathogens .

properties

IUPAC Name

(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl) 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O3S/c1-9-3-5-11(6-4-9)21(18,19)20-12-7-10(2)16-17-8-14-15-13(12)17/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YERFJZURBJKVNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC(=NN3C2=NN=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl) 4-methylbenzenesulfonate

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